

A Technical Guide to the Synthesis and Structural Analysis of Diquat Dibromide Hydrate

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Compound of Interest

Compound Name: Diquat dibromide hydrate

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This technical guide provides an in-depth overview of the synthesis and structural analysis of **Diquat dibromide hydrate** ($C_{12}H_{14}Br_2N_2O$), a widely used non-selective contact herbicide.^[1]^[2]^[3]^[4] This document details the experimental protocols for its synthesis and outlines the methodologies for its structural characterization, presenting available quantitative data in structured tables and logical workflows in graphical diagrams.

Synthesis of Diquat Dibromide Hydrate

The synthesis of Diquat dibromide typically involves the quaternization of 2,2'-bipyridine with 1,2-dibromoethane.^[5] The following sections detail a common experimental protocol for this synthesis.

Experimental Protocol: Synthesis via Cyclization

This method focuses on the direct cyclization of 2,2'-bipyridyl with ethylene dibromide.

Materials and Reagents:

- 2,2'-bipyridyl
- Ethylene dibromide
- Ammonia solution

- Activated carbon

Procedure:

- **Cyclization:** In a suitable reactor, 2,2'-bipyridyl is reacted with ethylene dibromide. The mass ratio of 2,2'-bipyridyl to ethylene dibromide is typically in the range of 250-300 : 2000-2500. The reaction mixture is heated to a reflux temperature of 110-130 °C for 15-20 hours.
- **Filtration:** After the reaction is complete, the resulting product is subjected to pressure filtration to collect the solid crude Diquat dibromide.
- **Purification:** The crude product is then dissolved in water. The pH of the aqueous solution is adjusted to 7-8 using an appropriate ammonia solution, followed by pressure filtration.
- **Decolorization:** To the resulting Diquat aqueous solution, activated carbon is added for decolorizing.
- **Final Product:** The decolorized solution is then prepared to the desired concentration, yielding the final **Diquat dibromide hydrate** aqueous solution.

Structural Analysis

The structural characterization of **Diquat dibromide hydrate** is crucial for confirming its identity and purity. Various spectroscopic and analytical techniques are employed for this purpose.

Spectroscopic Analysis

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **¹H NMR Spectroscopy:** Provides information about the hydrogen atoms in the molecule, confirming the presence of the bipyridyl and ethylene bridge protons.
- **¹³C NMR Spectroscopy:** Offers insight into the carbon skeleton of the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

- **Instrument:** Varian 500 MHz NMR Spectrometer

- Solvent: Water (H₂O)
- Concentration: 10.0 mM
- Temperature: 25.0 °C
- Reference: DSS

2.1.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the Diquat cation.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

- Instrument: UPLC Quattro-micro Liquid mass spectrometer
- Ion Source: Electrospray Ionization (ESI+)
- Detection Range: m/z 50-1000
- Mobile Phase: A mixture of acetonitrile and 0.1% glacial acetic acid solution (5:95)
- Flow Rate: 1.0 mL/min

2.1.3. Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrument: Spectrum-100 FT-IR Spectrometer
- Scan Range: 4000 cm⁻¹ to 400 cm⁻¹
- Sample Preparation: A uniform transparent sheet is prepared from the Diquat dibromide standard sample.

2.1.4. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the absorption characteristics of **Diquat dibromide hydrate** in solution.

Experimental Protocol: UV-Vis Spectroscopy

- Instrument: Shimadzu UV 2201 ultraviolet spectrophotometer
- Solvent: Water
- Scanning Range: 190 nm to 400 nm
- Slit: 2.0 nm
- Mode: Absorbance

X-ray Crystallography

While X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including precise bond lengths and angles, publicly available crystallographic information files (CIFs) for **Diquat dibromide hydrate** are not readily found in open-access databases such as the Cambridge Crystallographic Data Centre (CCDC).

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal stability and phase transitions of **Diquat dibromide hydrate**. However, specific TGA and DSC data for this compound are not widely available in the public literature.

Data Presentation

Physical and Chemical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₄ Br ₂ N ₂ O	[2] [3] [4]
Molecular Weight	362.06 g/mol	[2] [3] [4]
Appearance	Light yellow to yellow solid	MedChemExpress
CAS Number	6385-62-2	[2] [3] [4]

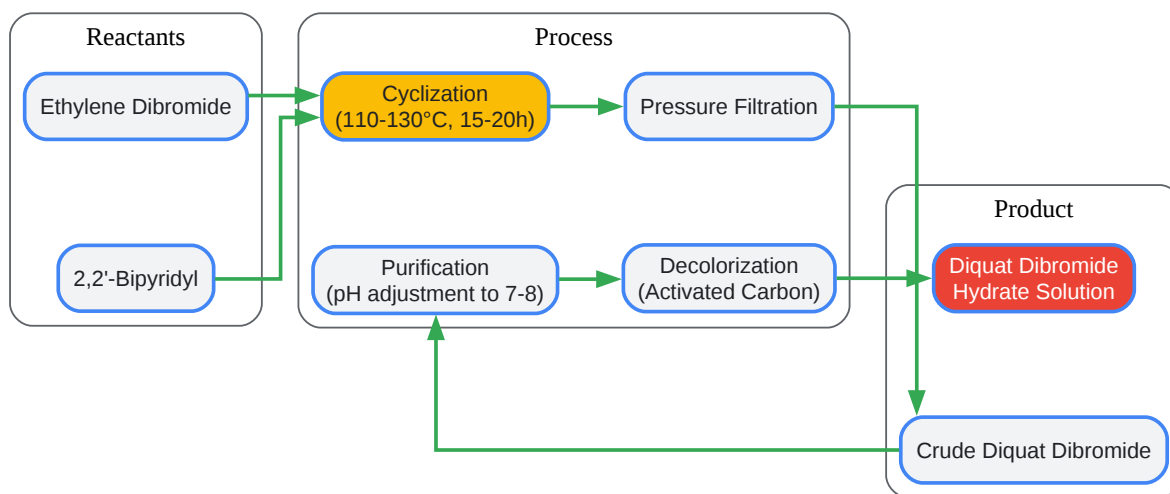
Spectroscopic Data

Technique	Parameter	Value	Source(s)
¹ H NMR	Chemical Shift (δ)	3.45 ppm (t, 2H), 2.67 ppm (t, 2H)	Human Metabolome Database
LC-MS	m/z	84.7, 157.3, 183.2	MATEC Web of Conferences
UV-Vis	λ _{max}	~310 nm	MATEC Web of Conferences

Note: Detailed peak assignments for IR and a complete, assigned ¹³C NMR spectrum are not readily available in the reviewed public literature.

Visualizations

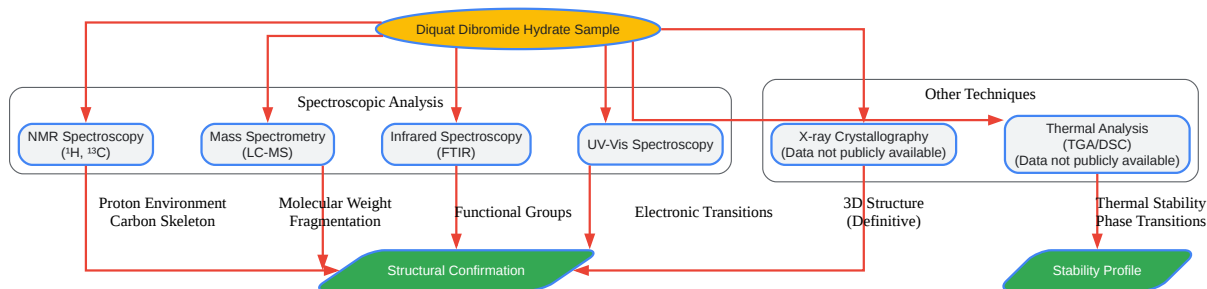
Synthesis Workflow



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Caption: Synthesis workflow for **Diquat dibromide hydrate**.

Structural Analysis Workflow



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Caption: Logical workflow for the structural analysis of **Diquat dibromide hydrate**.

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